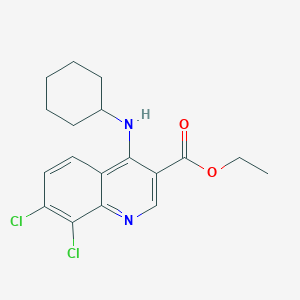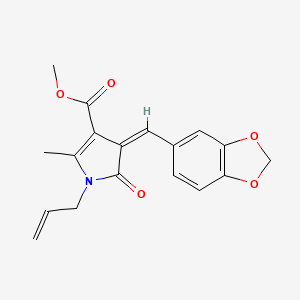![molecular formula C22H18Cl2N4S B11635935 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶是一种复杂的的有机化合物,以其独特的化学结构和在各个科学领域的潜在应用而闻名。该化合物具有噻吩并[2,3-d]嘧啶核心,该核心被3,4-二氯苯基和苯基取代,使其成为药物化学和药理学研究和开发的宝贵分子。
准备方法
合成路线和反应条件
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
噻吩并[2,3-d]嘧啶核心的形成: 此步骤涉及在受控条件下对适当的前体进行环化以形成噻吩并[2,3-d]嘧啶环。
取代反应:
哌嗪衍生化: 最后一步涉及用噻吩并[2,3-d]嘧啶核心衍生化哌嗪环,通常使用偶联剂和特定的反应条件来确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。优化反应条件,例如温度、压力和溶剂选择,对于最大限度地提高产率和最小化副产物至关重要。连续流动化学和自动化合成等先进技术可用于提高效率和可扩展性。
化学反应分析
反应类型
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 亲核或亲电取代反应可以将不同的官能团引入分子中。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 卤化剂、烷基化剂和各种催化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而还原可以产生胺或醇。
科学研究应用
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶在科学研究中具有多种应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其作为各种疾病(包括神经系统疾病和癌症)的潜在治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能作为各种受体、酶或离子通道的激动剂或拮抗剂,调节它们的活性并导致治疗作用。对其结合亲和力、选择性和下游信号通路进行详细研究对于了解其药理学特征至关重要。
相似化合物的比较
类似化合物
阿立哌唑: 具有类似哌嗪结构的抗精神病药物。
卡利普拉嗪: 另一种具有结构相似性的抗精神病药物。
曲唑酮: 一种具有哌嗪部分的抗抑郁药。
独特性
4-[4-(3,4-二氯苯基)哌嗪-1-基]-6-苯基噻吩并[2,3-d]嘧啶因其特殊的取代模式和噻吩并[2,3-d]嘧啶核心的存在而独一无二。
属性
分子式 |
C22H18Cl2N4S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H18Cl2N4S/c23-18-7-6-16(12-19(18)24)27-8-10-28(11-9-27)21-17-13-20(15-4-2-1-3-5-15)29-22(17)26-14-25-21/h1-7,12-14H,8-11H2 |
InChI 键 |
PKRBZJVUEGESJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11635855.png)

![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11635869.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)
![Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
![ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
